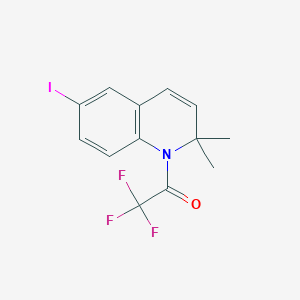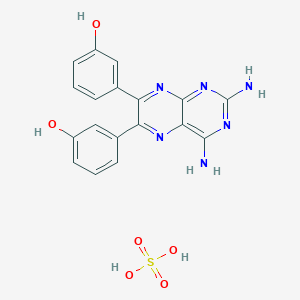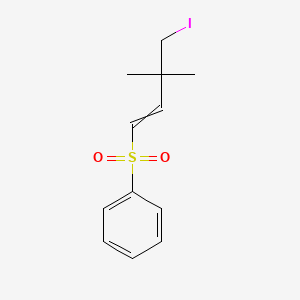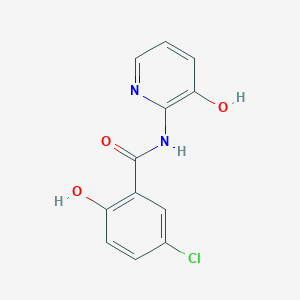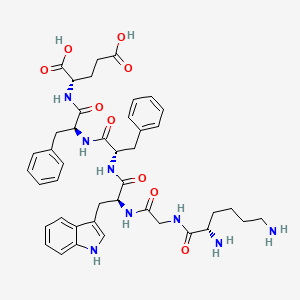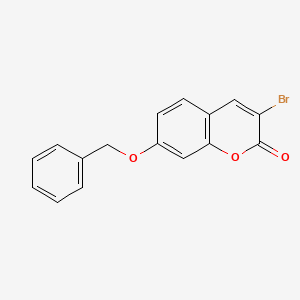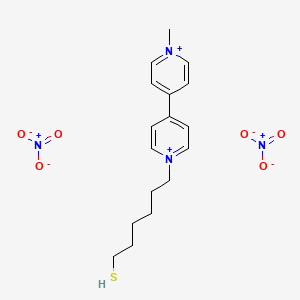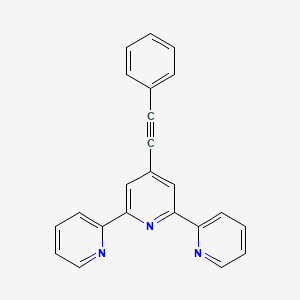![molecular formula C9H18O3 B14207866 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol CAS No. 830345-56-7](/img/structure/B14207866.png)
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol typically involves the reaction of 2-methyl-2-propen-1-ol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product. The process often involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of plastics, resins, and other materials where controlled polymerization is required.
Mechanism of Action
The mechanism by which 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol exerts its effects involves the generation of free radicals. The peroxide bond (ROOR’) is relatively weak and can easily break to form two free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
trans-Rose oxide: A stereoisomer with similar structural features but different reactivity and applications.
2-Methyl-2-propen-1-ol: A related compound that serves as a precursor in the synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol.
1,1-Dicyclopropyl-prop-2-en-1-ol: Another compound with similar structural elements but distinct chemical properties.
Uniqueness
This compound is unique due to its specific peroxide structure, which imparts distinct reactivity and applications. Its ability to generate free radicals makes it particularly valuable in polymerization and other chemical processes where controlled initiation of reactions is required.
Properties
CAS No. |
830345-56-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-hydroperoxy-3-methyl-1-(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-11-6-5-9(3,4)12-10/h10H,1,5-7H2,2-4H3 |
InChI Key |
XHEAZOOTWAJNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCC(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


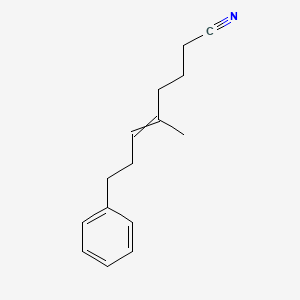
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)

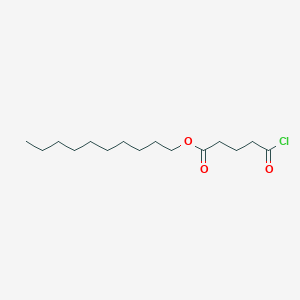
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
